2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride

Description

Chemical Nomenclature and Structural Classification

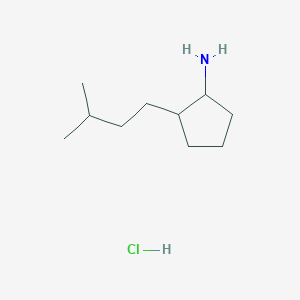

This compound represents a distinctive member of the cycloaliphatic amine family, characterized by its unique structural arrangement combining a five-membered carbocyclic ring with an aliphatic branched chain substituent. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure consisting of a cyclopentane ring bearing an amino group at position 1 and a 3-methylbutyl substituent at position 2. The hydrochloride salt form, designated by Chemical Abstracts Service number 1251925-20-8, provides enhanced stability and improved handling characteristics compared to the free base form.

The molecular formula C10H22ClN reflects the compound's composition, incorporating ten carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, and one chloride ion from the hydrochloride salt formation. The structural classification places this compound within the broader category of substituted cyclopentylamines, which are recognized for their diverse pharmacological activities and synthetic utility. The presence of the 3-methylbutyl side chain, also known as an isopentyl group, contributes to the compound's lipophilic characteristics and influences its interaction with biological systems.

Stereochemical considerations play a crucial role in the compound's properties, as the cyclopentane ring system can adopt multiple conformations and the substitution pattern creates potential for diastereomeric forms. Research indicates that the spatial arrangement of substituents significantly affects biological activity, with different stereoisomers exhibiting varying potencies in pharmaceutical applications. The compound's three-dimensional structure features a calculated logarithmic partition coefficient of 2.71, indicating moderate lipophilicity that facilitates membrane permeation while maintaining aqueous solubility through the hydrochloride salt formation.

Historical Context of Cyclopentylamine Derivatives in Organic Chemistry

The development of cyclopentylamine derivatives traces back to fundamental investigations in alicyclic chemistry during the mid-twentieth century, when researchers began exploring the synthetic potential of five-membered carbocyclic systems. Cyclopentylamine itself emerged as a significant building block, initially recognized for its applications in agricultural chemistry and pharmaceutical intermediates. The systematic study of substituted cyclopentylamines gained momentum as synthetic methodologies advanced, enabling the preparation of increasingly complex derivatives with tailored properties.

Historical synthetic approaches to cyclopentylamine derivatives involved ring-closure reactions of acyclic precursors, cyclization of appropriate starting materials, and direct functionalization of cyclopentane rings. Early research established fundamental principles governing the stereochemical outcomes of these transformations, particularly in the context of asymmetric synthesis strategies. The development of chiral cyclopentylamine syntheses represented a significant advancement, providing access to enantiomerically pure compounds essential for pharmaceutical applications.

The evolution of cyclopentylamine chemistry intersected with broader developments in medicinal chemistry, particularly as researchers recognized the importance of conformationally constrained amine systems in drug design. Studies demonstrated that cyclopentyl-containing compounds often exhibited enhanced selectivity and improved pharmacokinetic properties compared to their acyclic analogs. This recognition led to increased interest in developing synthetic methodologies for accessing diverse cyclopentylamine derivatives, including compounds with extended side chains such as 2-(3-methylbutyl)cyclopentan-1-amine.

Significance in Contemporary Medicinal Chemistry Research

Contemporary medicinal chemistry research has established this compound as a compound of considerable interest due to its potential applications in neuropharmacology and enzyme inhibition studies. Recent investigations have focused on the compound's interaction with monoamine transporters, particularly the norepinephrine transporter, where structural analogs have demonstrated significant inhibitory activity. These findings position the compound within the context of developing novel treatments for neurological and psychiatric disorders, where modulation of neurotransmitter reuptake represents a primary therapeutic strategy.

Research into the compound's biological activity profile has revealed promising interactions with various enzyme systems, including phosphodiesterase enzymes and hydroxysteroid dehydrogenases. Studies examining related cyclopentylamine derivatives have identified structure-activity relationships that guide the design of more potent and selective compounds. The 2-(3-methylbutyl) substitution pattern appears to confer favorable binding characteristics, potentially through enhanced hydrophobic interactions within enzyme active sites.

The synthetic accessibility of this compound through established organic chemistry methodologies has facilitated its incorporation into medicinal chemistry screening programs. Advanced synthetic techniques, including asymmetric photocycloaddition reactions and catalytic asymmetric transformations, have enabled the preparation of stereochemically defined analogs for biological evaluation. These developments support the compound's role as a valuable scaffold for drug discovery efforts targeting diverse therapeutic areas.

Propriétés

IUPAC Name |

2-(3-methylbutyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-8(2)6-7-9-4-3-5-10(9)11;/h8-10H,3-7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKIFEORLVFVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C11H18ClN

- Molecular Weight : 201.72 g/mol

- Structure : The compound features a cyclopentane ring substituted with a 3-methylbutyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been observed:

- Receptor Modulation : The compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and neurochemistry.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.

Biological Activity

The biological effects of this compound can be categorized into several areas:

1. Pharmacological Effects

- Antidepressant Activity : Some studies indicate that the compound exhibits antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Research suggests potential nootropic effects, enhancing memory and learning capabilities in experimental settings.

2. Toxicological Profile

- Safety Assessment : Evaluations have indicated low toxicity at therapeutic doses, but further studies are necessary to fully understand the safety profile.

- Irritation Potential : There are concerns regarding skin irritation and sensitization, necessitating careful handling in laboratory settings.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral outcomes using the forced swim test and tail suspension test, providing evidence for its potential use as an antidepressant agent.

Case Study 2: Cognitive Function Enhancement

A separate study assessed the cognitive-enhancing properties of the compound through maze navigation tests. Results showed improved performance in treated animals, suggesting enhanced spatial memory and learning capabilities.

Research Findings Summary Table

Applications De Recherche Scientifique

Pharmacological Research

The compound is primarily studied for its potential pharmacological effects. Key areas of interest include:

- Antidepressant Activity : Research indicates that 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride may exhibit antidepressant-like effects through modulation of neurotransmitters such as serotonin and norepinephrine. In animal models, significant reductions in depressive-like behaviors were observed, suggesting its potential as an antidepressant agent.

- Cognitive Enhancement : Studies have shown that this compound may enhance cognitive functions, particularly memory and learning capabilities. In maze navigation tests, animals treated with the compound demonstrated improved performance, indicating its nootropic potential.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been linked to the inhibition of fatty acid synthase (FASN), an enzyme critical for lipogenesis. Inhibiting FASN may have therapeutic implications for conditions such as obesity and certain cancers .

Cosmetic Applications

In dermatological research, the compound's properties are being explored for use in cosmetic formulations. Its potential to modulate skin conditions, particularly those related to lipid production such as acne, positions it as a candidate for further development in skincare products .

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assessments were conducted using the forced swim test and tail suspension test, providing robust evidence for its antidepressant potential.

Case Study 2: Cognitive Function Enhancement

Another study assessed the cognitive-enhancing properties of the compound through maze navigation tests. Results indicated that treated animals performed better than controls, suggesting enhanced spatial memory and learning capabilities.

Summary of Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs based on molecular structure, functional groups, and documented applications:

Key Observations:

- Cyclic Framework : The target compound’s cyclopentane ring distinguishes it from Sibutramine’s cyclobutyl core and 4-butylcyclohexan-1-amine’s cyclohexane backbone. Smaller rings (e.g., cyclopentane vs. cyclohexane) may influence conformational flexibility and binding interactions.

- Substituents : The 3-methylbutyl chain is shared with Sibutramine analogs but absent in simpler amines like 4-butylcyclohexan-1-amine. Chlorophenyl groups in Sibutramine derivatives enhance lipophilicity and receptor affinity .

- Functional Groups : The primary amine in the target compound contrasts with tertiary amines in Sibutramine analogs (e.g., N,N-dimethylamine in Related Compound A), which may alter pharmacokinetics or metabolic stability.

Physicochemical Properties

However, pharmacopeial standards for Sibutramine Hydrochloride specify:

For synthetic intermediates like methyl 1-(methylamino)cyclopentanecarboxylate HCl, nuclear magnetic resonance (NMR) data (e.g., δ 9.18 ppm for amine protons in DMSO-d₆) confirm structural integrity . Similar analytical methods would apply to characterize the target compound.

Méthodes De Préparation

Cross-Coupling Reactions for Side Chain Introduction

A critical step in the synthesis is the formation of the 3-methylbutyl side chain attached to the cyclopentane ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are commonly employed for forming C–C bonds with high selectivity and yield.

Catalysts and Conditions: Pd(PPh3)4 and PdCl2 are frequently used catalysts. Conditions typically involve aqueous or alcoholic solvents (e.g., methanol, isopropanol), bases like K2CO3 or Na2CO3, and moderate reflux temperatures to optimize yield and reduce reaction times.

Optimization: Reaction optimization can reduce catalyst loading to parts per million (ppm) levels, improving cost-efficiency and reducing metal contamination in the product. For example, Pd black catalysts with K2CO3 in methanol have yielded up to 88% isolated product with low Pd contamination.

Reduction of Intermediates to Amines

Reduction steps convert precursor compounds bearing reducible functional groups (e.g., nitro, imine, or halogenated intermediates) into the target amine.

Reagents: Common reducing agents include catalytic hydrogenation (H2 with Pd/C or Raney Ni), metal hydrides (LiAlH4, NaBH4), or transfer hydrogenation methods.

Catalysts: Transition metal catalysts like Pd/C facilitate selective reduction under mild conditions, preserving sensitive functional groups.

Process: The reduction is often performed in an inert atmosphere with solvents such as ethanol or tetrahydrofuran (THF). The reaction is monitored until completion, followed by work-up to isolate the amine intermediate.

Alkylation to Form the Substituted Cyclopentane Amine

Alkylation involves reacting the amine or its precursor with alkyl halides or chlorides to introduce the 3-methylbutyl substituent.

Alkylation Agents: 4-(Chloromethyl)-1-cyclopentyl derivatives or similar alkyl halides are used for nucleophilic substitution.

Bases and Solvents: Alkylation is conducted in the presence of alkali bases (e.g., sodium hydride, potassium carbonate) and solvents such as dimethylformamide (DMF) or alternatives excluding DMF/DMA to avoid side reactions.

Control: Reaction conditions are controlled to avoid over-alkylation or side reactions, ensuring high selectivity for the desired mono-substituted amine.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.

Method: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether) precipitates the hydrochloride salt.

Purification: The salt is isolated by filtration and washed to remove impurities, yielding a pure crystalline product.

Representative Reaction Scheme Summary

Research Findings and Notes

Catalyst Efficiency: Lower palladium catalyst loading (ppm levels) is achievable without compromising yield, which is critical for pharmaceutical-grade materials to minimize metal contamination.

Solvent Selection: Avoiding solvents like DMF or DMA in alkylation steps prevents unwanted side reactions and improves product purity.

Reduction Specificity: Catalytic hydrogenation provides selective reduction of intermediates while preserving other functional groups, making it suitable for complex molecule synthesis.

Purification: The hydrochloride salt form facilitates crystallization and purification, improving product handling and stability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methylbutyl)cyclopentan-1-amine hydrochloride, and how can purity be assessed?

- Methodology : A common approach involves dissolving intermediates in ethyl acetate, followed by reaction with stoichiometric reagents (e.g., 4-toluenesulfonate monohydrate) and purification via filtration and reduced-pressure concentration. Purity can be verified using (e.g., δ 9.10 ppm for amine protons in DMSO-d) and chromatographic methods (HPLC) .

- Key Data : Yields up to 80% are achievable under optimized conditions, with NMR signals confirming structural integrity .

Q. How do solubility and stability properties influence experimental design for this compound?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO) and stability under varying pH/temperature should be tested. For example, analogs like 3-cyclopropylpropan-1-amine hydrochloride are stable in dry, inert atmospheres but hydrolyze in aqueous acidic conditions .

- Recommendation : Use inert gas environments for storage and avoid prolonged exposure to moisture .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : , , and mass spectrometry (HRMS) are essential. For example, cyclopentane-based amines often show distinct δ 2.0–3.0 ppm signals for methylene/methyl groups adjacent to the amine .

- Validation : Cross-reference spectral data with structurally similar compounds, such as 1-methylcyclohex-3-en-1-amine hydrochloride, to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodology : Compare structural analogs (e.g., sibutramine-related compounds with chlorophenyl substitutions) to identify structure-activity relationships (SAR). For instance, substituents on the aromatic ring significantly alter receptor binding affinity .

- Data Analysis : Use computational docking studies to model interactions with biological targets (e.g., serotonin transporters) and validate with in vitro assays .

Q. What strategies mitigate side reactions during hydrochloride salt formation?

- Methodology : Optimize stoichiometry of HCl addition and reaction temperature. For example, excess HCl can lead to over-protonation and byproducts, as seen in cyclopropane-amine derivatives .

- Validation : Monitor reaction progress via pH titration and FT-IR to detect unreacted amine or residual HCl .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

- Methodology : Use chiral resolving agents (e.g., tartaric acid) or enantioselective synthesis. For analogs like trans-2-aminocyclopentanol hydrochloride, chiral HPLC with a cellulose-based column effectively separates enantiomers .

- Validation : Compare optical rotation values and circular dichroism (CD) spectra with reference standards .

Q. What are the key challenges in scaling up synthesis while maintaining yield and purity?

- Methodology : Transition from batch to continuous flow reactors for better control of exothermic reactions. Industrial-scale synthesis of similar compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) employs automated systems for precise temperature/pressure regulation .

- Data-Driven Design : Use design of experiments (DoE) to optimize parameters like reactant concentration and residence time .

Data Contradiction Analysis

Q. Why do different studies report varying yields for cyclopentane-amine derivatives?

- Root Cause : Differences in purification techniques (e.g., column chromatography vs. recrystallization) and solvent choices (ethyl acetate vs. dichloromethane) impact yield. For example, ethyl acetate may co-elute with polar byproducts, reducing purity .

- Resolution : Standardize purification protocols and validate via orthogonal methods (e.g., TLC and LC-MS) .

Q. How to address discrepancies in reported chemical shifts for amine protons?

- Root Cause : Solvent effects (DMSO vs. CDCl) and proton exchange rates can shift δ values. For example, amine protons in DMSO-d appear as broad singlets due to hydrogen bonding .

- Resolution : Report solvent and temperature conditions explicitly and compare with literature data for analogous compounds .

Methodological Recommendations

- Synthetic Optimization : Prioritize high-boiling solvents (e.g., ethyl acetate) to facilitate easy removal and reduce thermal degradation .

- Safety Protocols : Use gloveboxes for moisture-sensitive steps and adhere to OSHA HCS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

- Data Reproducibility : Document batch-specific analytical results (e.g., NMR, HPLC) and share raw data via repositories to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.